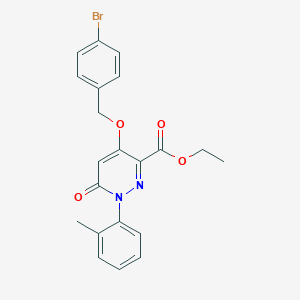

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-bromobenzyloxy substituent at position 4 and an o-tolyl (2-methylphenyl) group at position 1 of the pyridazine core. The bromine atom on the benzyloxy group introduces steric and electronic effects, while the o-tolyl moiety may influence conformational stability due to steric interactions.

Properties

IUPAC Name |

ethyl 4-[(4-bromophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-3-27-21(26)20-18(28-13-15-8-10-16(22)11-9-15)12-19(25)24(23-20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRKPZNIKRTVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899993-39-6, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H19BrN2O4

- Molecular Weight : 443.3 g/mol

This compound features a dihydropyridazine core, which is known for its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : this compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida species. Its efficacy in inhibiting biofilm formation suggests a potential mechanism involving disruption of fungal adhesion processes .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria, leading to cell death.

- Disruption of Biofilm Formation : The ability to inhibit biofilm formation is crucial for combating persistent infections caused by biofilm-forming pathogens like MRSA and C. albicans .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives of dihydropyridazine compounds, including this compound. The results indicated that this compound exhibited a significant bactericidal effect against MRSA with an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216 μg/mL .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, the compound was tested against various strains of Candida. It was found to inhibit biofilm formation effectively, outperforming traditional antifungals like fluconazole in specific assays .

Comparative Analysis Table

Comparison with Similar Compounds

Table 1: Physical Properties of Pyridazine Carboxylate Derivatives

- Yields : Hydroxyphenyl derivative 12d achieved the highest yield (95%), likely due to the hydroxyl group’s polarity enhancing reaction efficiency. Bromine’s steric bulk in the target compound may reduce yield compared to smaller substituents.

- Melting Points: Polar groups (e.g., hydroxy in 12d) correlate with higher melting points. The bromobenzyloxy group’s polarizability may elevate the target compound’s melting point relative to non-halogenated analogs.

Spectroscopic and Analytical Data

- NMR and MS : Compounds in were characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry. For example, 12c (trifluoromethyl-substituted) showed distinct aromatic proton shifts and a molecular ion peak at M + H$ ^+ $ . The target compound’s bromine atom would produce a unique isotopic pattern in MS (e.g., $ ^{79}Br/^{81}Br $) and deshielded NMR signals for the benzyloxy protons.

Research Findings and Implications

- Biological Activity: Pyridazine derivatives in were evaluated as adenosine A1 receptor modulators. The target compound’s bromine and o-tolyl groups may alter binding affinity compared to chloro or trifluoromethyl analogs .

- Applications : Similar compounds (e.g., ) are intermediates in synthesizing heterocyclic pharmaceuticals. The bromine atom in the target compound offers a handle for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.